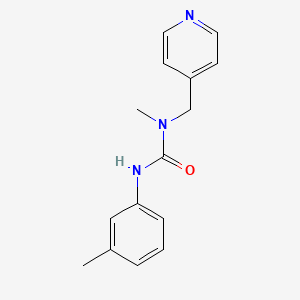
1-Methyl-3-(3-methylphenyl)-1-(pyridin-4-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(3-methylphenyl)-1-(pyridin-4-ylmethyl)urea is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is also known as MPPU and is a urea derivative that has been synthesized and studied for its biological activity.
Mécanisme D'action
The mechanism of action of MPPU involves its binding to the GABA-A receptor, which is a type of receptor that is involved in the regulation of anxiety and other neurological processes. This binding results in the modulation of the GABAergic system, which can have an effect on anxiety and other neurological processes.
Biochemical and Physiological Effects:
MPPU has been shown to have an effect on the GABAergic system, which is involved in the regulation of anxiety and other neurological processes. This compound has been shown to have an anxiolytic effect, which means that it can reduce anxiety levels in animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPPU in lab experiments is that it has been shown to have an anxiolytic effect, which can be useful in studies involving anxiety and other neurological processes. However, one limitation of using MPPU is that it has not been extensively studied and its effects on humans are not well understood.
Orientations Futures
There are several future directions for the study of MPPU. One possible direction is to further investigate its effects on the GABAergic system and its potential applications in the treatment of anxiety and other neurological disorders. Another possible direction is to study its effects on other biological systems, such as the immune system and the cardiovascular system. Additionally, more research is needed to determine the safety and toxicity of MPPU in humans.
Méthodes De Synthèse
The synthesis of MPPU involves the reaction of 4-(chloromethyl)pyridine with 3-methylbenzylamine, followed by the addition of 1-methylurea. This reaction results in the formation of MPPU as a white solid with a melting point of 135-137°C.
Applications De Recherche Scientifique
MPPU has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an effect on the GABAergic system, which is involved in the regulation of anxiety and other neurological processes.
Propriétés
IUPAC Name |
1-methyl-3-(3-methylphenyl)-1-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-12-4-3-5-14(10-12)17-15(19)18(2)11-13-6-8-16-9-7-13/h3-10H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANBMBOZLABHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)
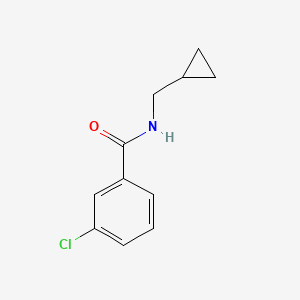
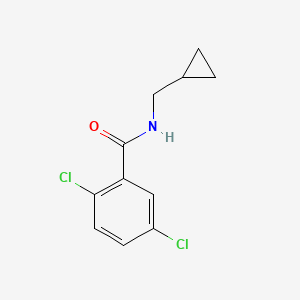
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
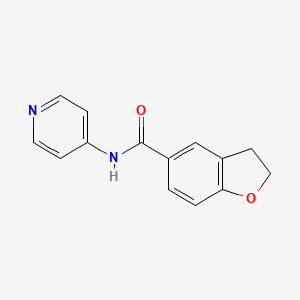
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
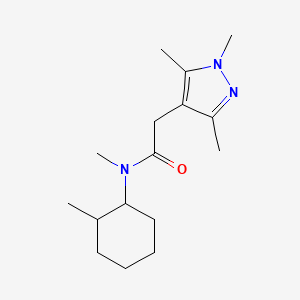
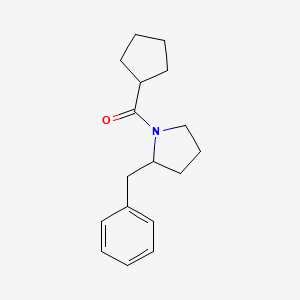
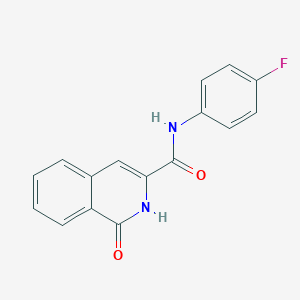
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7510086.png)
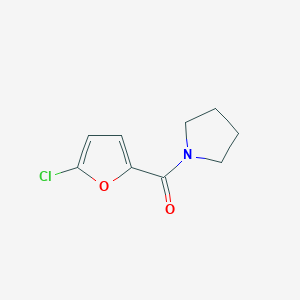
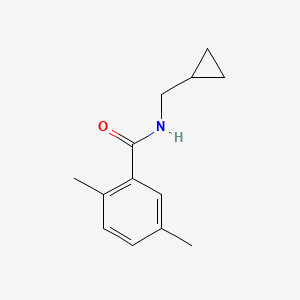
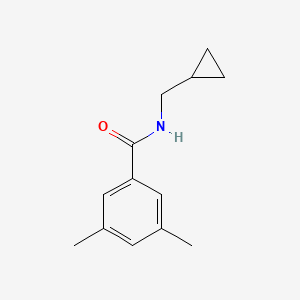
![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510107.png)